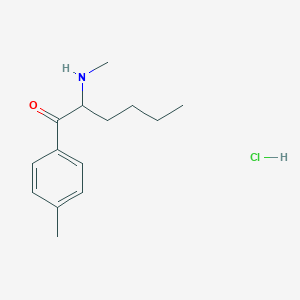
2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(p-tolyl)hexan-1-one, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Substituted cathinones are known for their stimulant properties and have been studied for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(p-tolyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with p-tolualdehyde and a suitable ketone.
Condensation Reaction: The p-tolualdehyde undergoes a condensation reaction with the ketone in the presence of a base to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(p-tolyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(p-tolyl)hexan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, including its stimulant properties.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(p-tolyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Methcathinone: A similar compound with stimulant properties.
Mephedrone: Another substituted cathinone with similar effects.
Ethylone: A related compound with both stimulant and empathogenic properties.
Uniqueness
2-(Methylamino)-1-(p-tolyl)hexan-1-one is unique due to its specific chemical structure, which influences its pharmacological properties and potential applications. Its distinct molecular arrangement allows for unique interactions with biological systems, making it a compound of interest for further research.
Propiedades
Número CAS |
2749391-59-9 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(4-methylphenyl)hexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-5-6-13(15-3)14(16)12-9-7-11(2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H |
Clave InChI |
FCRSRTBQXDJYRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
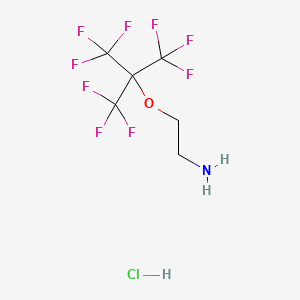
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
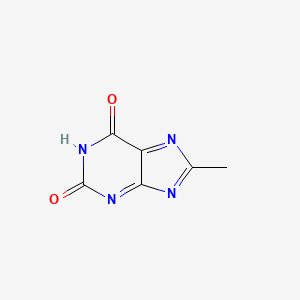

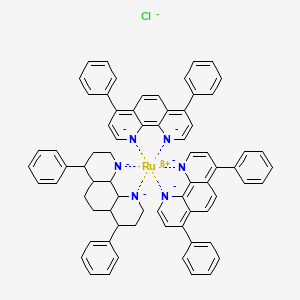
![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
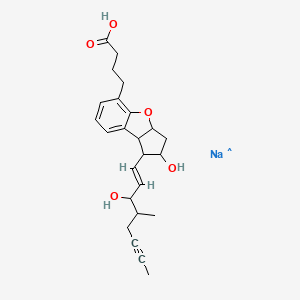
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
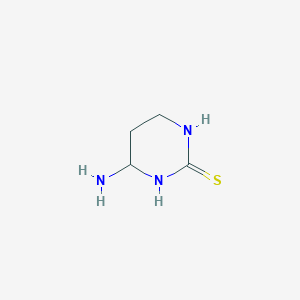
![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)
